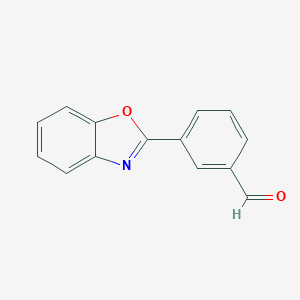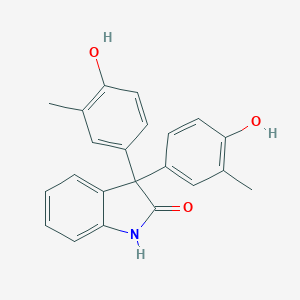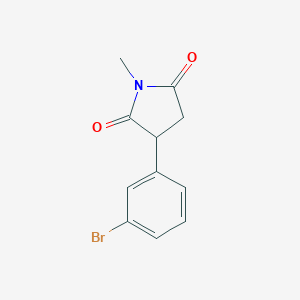
2-(3-(4-(2-Quinolyl))-1-piperazinyl)propyl-1,2,4-triazolo(4,3-a)pyridin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(4-(2-Quinolyl))-1-piperazinyl)propyl-1,2,4-triazolo(4,3-a)pyridin-3(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a triazolopyridine derivative that has been extensively studied for its pharmacological properties.
Mécanisme D'action
The mechanism of action of 2-(3-(4-(2-Quinolyl))-1-piperazinyl)propyl-1,2,4-triazolo(4,3-a)pyridin-3(2H)-one involves its binding to the dopamine D3 receptor. This receptor is primarily expressed in the mesolimbic pathway, which is involved in reward, motivation, and addiction. By binding to this receptor, the compound modulates the release of dopamine, which leads to its pharmacological effects.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-(3-(4-(2-Quinolyl))-1-piperazinyl)propyl-1,2,4-triazolo(4,3-a)pyridin-3(2H)-one are primarily mediated by its binding to the dopamine D3 receptor. This binding leads to the modulation of dopamine release, which affects various physiological processes such as reward, motivation, and addiction. The compound has also been found to exhibit antipsychotic, antidepressant, and anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(3-(4-(2-Quinolyl))-1-piperazinyl)propyl-1,2,4-triazolo(4,3-a)pyridin-3(2H)-one in lab experiments include its potent and selective binding to the dopamine D3 receptor, which makes it a potential candidate for the treatment of various neurological and psychiatric disorders. However, the limitations of using this compound include its complex synthesis method and limited availability.
Orientations Futures
There are several future directions for the research on 2-(3-(4-(2-Quinolyl))-1-piperazinyl)propyl-1,2,4-triazolo(4,3-a)pyridin-3(2H)-one. Some of these include:
1. Investigation of the compound's potential as a treatment for substance abuse disorders.
2. Development of novel analogs with improved pharmacological properties.
3. Study of the compound's effects on other neurotransmitter systems.
4. Investigation of the compound's potential as a treatment for other neurological and psychiatric disorders.
5. Study of the compound's pharmacokinetics and pharmacodynamics in vivo.
Conclusion:
2-(3-(4-(2-Quinolyl))-1-piperazinyl)propyl-1,2,4-triazolo(4,3-a)pyridin-3(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its pharmacological properties, including its potent and selective binding to the dopamine D3 receptor. The compound has also been investigated for its antipsychotic, antidepressant, and anxiolytic effects. There are several future directions for the research on this compound, including its potential as a treatment for substance abuse disorders and other neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of 2-(3-(4-(2-Quinolyl))-1-piperazinyl)propyl-1,2,4-triazolo(4,3-a)pyridin-3(2H)-one involves the reaction of 2-(4-(2-Quinolyl)piperazin-1-yl)ethan-1-ol with 4-azido-1H-pyridin-2-one in the presence of a copper catalyst. This reaction leads to the formation of the desired compound with a yield of around 70%.
Applications De Recherche Scientifique
2-(3-(4-(2-Quinolyl))-1-piperazinyl)propyl-1,2,4-triazolo(4,3-a)pyridin-3(2H)-one has been extensively studied for its pharmacological properties. It has been found to exhibit potent and selective binding to the dopamine D3 receptor, which makes it a potential candidate for the treatment of various neurological and psychiatric disorders. This compound has also been investigated for its antipsychotic, antidepressant, and anxiolytic effects.
Propriétés
Numéro CAS |
139477-46-6 |
|---|---|
Nom du produit |
2-(3-(4-(2-Quinolyl))-1-piperazinyl)propyl-1,2,4-triazolo(4,3-a)pyridin-3(2H)-one |
Formule moléculaire |
C22H24N6O |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
2-[3-(4-quinolin-2-ylpiperazin-1-yl)propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one |
InChI |
InChI=1S/C22H24N6O/c29-22-27-12-4-3-8-21(27)24-28(22)13-5-11-25-14-16-26(17-15-25)20-10-9-18-6-1-2-7-19(18)23-20/h1-4,6-10,12H,5,11,13-17H2 |
Clé InChI |
SPTHERJMPORMKM-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=NC5=CC=CC=C5C=C4 |
SMILES canonique |
C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=NC5=CC=CC=C5C=C4 |
Autres numéros CAS |
139477-46-6 |
Synonymes |
2-(3-(4-(2-quinolyl))-1-piperazinyl)propyl-1,2,4-triazolo(4,3-a)pyridin-3(2H)-one QPPTP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3aR,6R,6aR)-6-(hydroxymethyl)spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B139903.png)









![2-[[2-[[4-Amino-2-[[6-amino-2-[[2-[2-[[2-[[2-[[2-[[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]acetyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]acetic acid](/img/structure/B139925.png)

